4-Methoxy-2,5-dimethylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

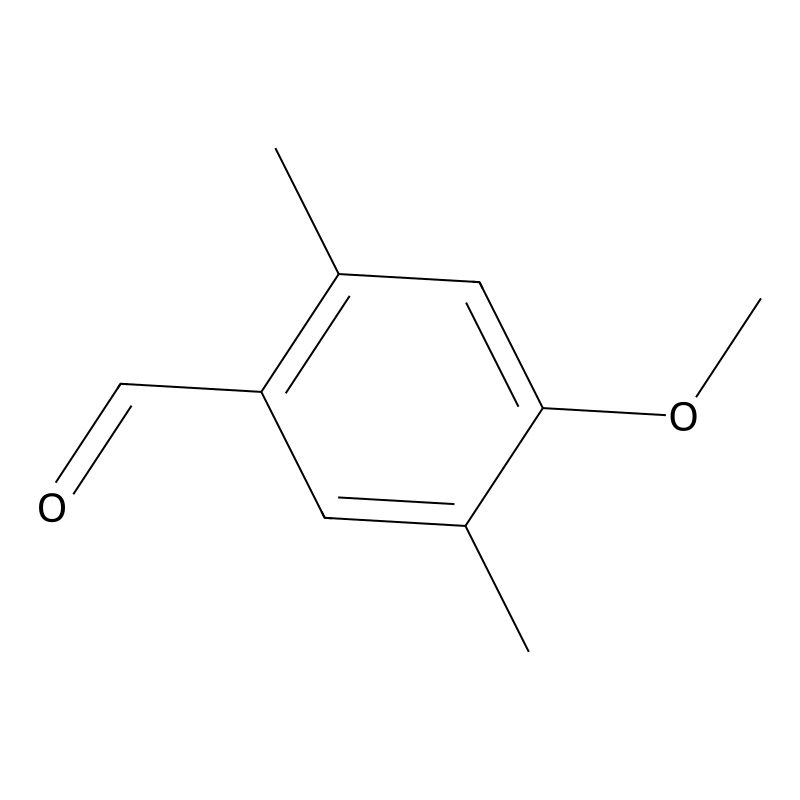

4-Methoxy-2,5-dimethylbenzaldehyde is an organic compound with the molecular formula and a molecular weight of 164.20 g/mol. It is characterized by a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzaldehyde structure. This compound is also known by its CAS number 6745-75-1 and is identified by its InChI key KYHULTSMPDXSLR. The compound features a linear structure that contributes to its chemical reactivity and biological properties .

Synthesis and Characterization:

4-Methoxy-2,5-dimethylbenzaldehyde, also known as 2,5-dimethyl-4-methoxybenzaldehyde, can be synthesized through various methods. One common approach involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetone in the presence of an acid catalyst, followed by subsequent methylation of the hydroxyl group. [Source: Sigma-Aldrich product page, ] This compound can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Applications in Organic Chemistry:

-Methoxy-2,5-dimethylbenzaldehyde is a versatile intermediate used in the synthesis of various organic compounds. It can serve as a building block for the preparation of more complex molecules, including:

- Heterocyclic compounds: These are organic compounds containing a ring structure with atoms of different elements. 4-Methoxy-2,5-dimethylbenzaldehyde can be used as a starting material for the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and thiazoles. [Source: Research article on the synthesis of pyrazole derivatives, ]

- Fine chemicals: These are high-purity chemicals used in various applications, including pharmaceuticals, cosmetics, and agrochemicals. 4-Methoxy-2,5-dimethylbenzaldehyde can be employed in the synthesis of fine chemicals such as fragrances and flavorings due to its aromatic properties. [Source: Review article on the applications of aromatic aldehydes, ]

Potential Biological Activities:

While research on the specific biological activities of 4-Methoxy-2,5-dimethylbenzaldehyde is limited, some studies suggest potential applications in the following areas:

- Antimicrobial activity: Certain studies have shown that some derivatives of 4-Methoxy-2,5-dimethylbenzaldehyde exhibit antimicrobial activity against various bacterial and fungal strains. [Source: Research article on the synthesis and antimicrobial activity of pyrazole derivatives, ] However, further research is necessary to determine the efficacy and safety of these compounds for therapeutic purposes.

- Antioxidant activity: Some studies have indicated that 4-Methoxy-2,5-dimethylbenzaldehyde may possess antioxidant properties. [Source: Research article on the antioxidant activity of various aromatic aldehydes, ] However, more research is required to fully understand the extent and mechanisms of its antioxidant activity.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or related compounds.

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids under appropriate conditions .

Research indicates that 4-Methoxy-2,5-dimethylbenzaldehyde exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains.

- Antioxidant Activity: The compound may have potential as an antioxidant, helping to neutralize free radicals.

- Potential in Drug Development: Its unique structure suggests possible applications in pharmaceutical formulations, particularly in anti-inflammatory and anticancer therapies .

The synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde can be achieved through several methods:

- Boron Tribromide Method: This involves the use of boron tribromide in dichloromethane at room temperature for an extended period (approximately 120 hours). This method allows for the selective formation of the aldehyde from precursor compounds.

- Condensation Reactions: It can also be synthesized via condensation reactions involving appropriate aromatic precursors and methoxy reagents.

- Alkylation Techniques: Alkylation of methoxy-substituted benzaldehydes with dimethyl groups can yield this compound through controlled reactions .

4-Methoxy-2,5-dimethylbenzaldehyde finds applications in various fields:

- Fragrance Industry: Used as a fragrance component due to its pleasant aroma.

- Flavoring Agent: Employed in food products for flavor enhancement.

- Pharmaceuticals: Investigated for its potential therapeutic effects in drug formulations targeting inflammation and cancer .

Studies on the interactions of 4-Methoxy-2,5-dimethylbenzaldehyde with biological systems indicate:

- Protein Binding: Research suggests that this compound may bind to specific proteins, influencing biological pathways.

- Synergistic Effects: When combined with other compounds, it may exhibit enhanced biological activity, making it a candidate for combination therapies in medicinal applications .

Several compounds share structural similarities with 4-Methoxy-2,5-dimethylbenzaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Methoxy-2-methylbenzaldehyde | 56724-09-5 | 1.00 |

| 4-Methoxy-2,6-dimethylbenzaldehyde | 19447-00-8 | 0.97 |

| 4-Methoxy-2,3,6-trimethylbenzaldehyde | 54344-92-2 | 0.95 |

| 4-Methoxy-2,3-dimethylbenzaldehyde | 38998-17-3 | 0.93 |

Uniqueness

The uniqueness of 4-Methoxy-2,5-dimethylbenzaldehyde lies in its specific arrangement of substituents on the benzene ring, which influences its reactivity and biological properties compared to similar compounds. The presence of both methoxy and dimethyl groups at specific positions enhances its potential applications in fragrance and pharmaceuticals while differentiating it from closely related compounds .